N-Methyl-1-(o-tolyl)methanamine
Overview
Description
“N-Methyl-1-(o-tolyl)methanamine” is a chemical compound that belongs to the class of organic compounds known as primary amines. It has a molecular weight of 135.21 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H13N . The InChI code for this compound is 1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Synthetic Applications and Characterization Techniques
N-Methyl-1-(o-tolyl)methanamine and its derivatives have been explored in various synthetic routes and characterization techniques. The compound has been successfully utilized in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. For instance, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized via a high yielding polyphosphoric acid condensation route, showcasing its utility in creating oxadiazole derivatives which are important scaffolds in drug discovery (Shimoga, Shin, & Kim, 2018). Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine under ambient conditions demonstrated the compound's versatility in creating pyrazole and pyridine derivatives, highlighting its potential in synthesizing compounds with interesting biological activities (Becerra, Cobo, & Castillo, 2021).
Organocatalyst Poison Identification
Research has identified this compound as a byproduct in benzylation reactions in DMF, acting as an organocatalyst poison in thiourea-catalyzed glycosylations. This discovery is crucial for improving reaction efficiencies and avoiding undesired interactions in synthetic chemistry, offering solutions to mitigate its effects (Colgan, Müller-Bunz, & McGarrigle, 2016).
Catalysis and Photocytotoxic Applications
This compound derivatives have also been studied for their role in catalysis and photocytotoxic applications. For example, the efficient transfer hydrogenation reactions facilitated by quinazoline-based ruthenium complexes, synthesized starting from compounds including this compound derivatives, demonstrated excellent conversions and high turnover frequency (TOF) values, indicating their potential as effective catalysts in organic transformations (Karabuğa, Bars, Karakaya, & Gümüş, 2015). Iron(III) complexes utilizing these derivatives exhibited remarkable photocytotoxicity in red light against various cancer cell lines, suggesting their application in photochemotherapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Methyl-1-(o-tolyl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 by this compound can lead to altered metabolic pathways and accumulation of substrates that are normally metabolized by this enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress . Additionally, it can interfere with cell signaling pathways that regulate cell growth and apoptosis, leading to potential changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to a decrease in the metabolism of CYP1A2 substrates, resulting in their increased levels in the cell. Furthermore, this compound can activate or inhibit other enzymes and proteins, leading to changes in cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air . Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These effects highlight the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in its metabolism . The compound can also affect the levels of various metabolites, leading to changes in metabolic flux. For example, inhibition of CYP1A2 can result in the accumulation of substrates that are normally metabolized by this enzyme . This can have downstream effects on other metabolic pathways and cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects . Additionally, its distribution can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes . This localization is crucial for its role in modulating cellular functions and responses to environmental stressors.
Properties
IUPAC Name |
N-methyl-1-(2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWQUYQBTXWNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294616 | |
Record name | N-Methyl-1-(2-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-33-9 | |
Record name | N,2-Dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 97436 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 874-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-1-(2-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(2-methylphenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.